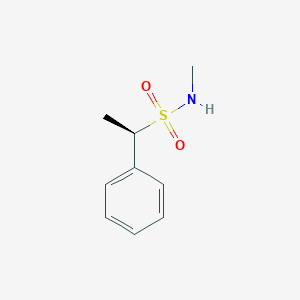![molecular formula C6H12N2 B13506260 (1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,4S)-7-azabicyclo[221]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a starting material such as a bicyclic ketone, which undergoes reductive amination to introduce the amine group. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include modulation of neurotransmitter systems or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: This derivative includes a methyl group on the nitrogen atom, altering its chemical properties.
Uniqueness
rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-amine is unique due to its specific bicyclic structure and the presence of an amine group. This combination of features makes it particularly useful in various chemical and biological applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-4-1-2-6(5)8-4/h4-6,8H,1-3,7H2/t4-,5-,6+/m1/s1 |
InChI Key |
WCHKDACUFTZUMH-PBXRRBTRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)N |
Canonical SMILES |
C1CC2C(CC1N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
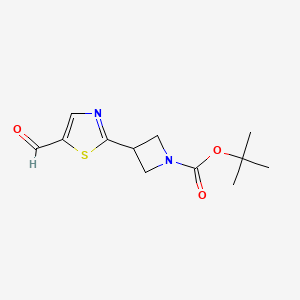
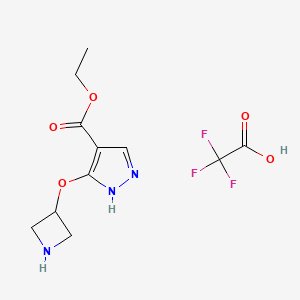
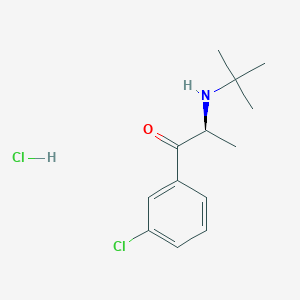
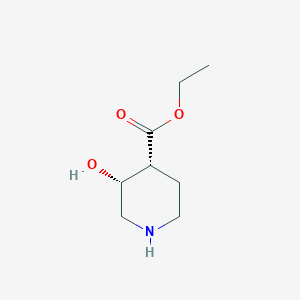
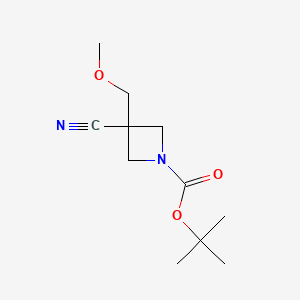
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
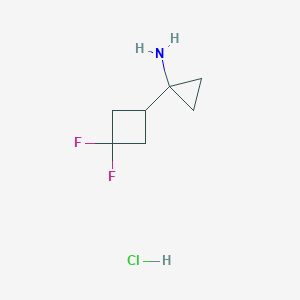
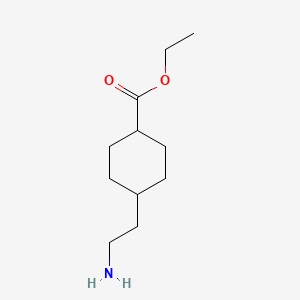
![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
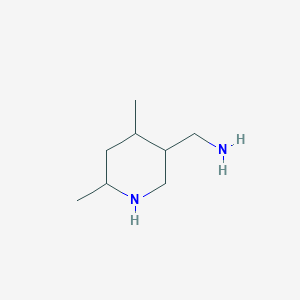
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
